1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, a pyrazin-2-yl group at position 3, and a nitrile group at position 4. Its molecular formula is C₁₁H₁₀N₆, with a molecular weight of 238.25 g/mol.
Properties
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-15-8(6-11)5-9(14-15)10-7-12-3-4-13-10/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLNFKHUGMKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyrazole Intermediates as Key Precursors
A patent (WO2021096903A1) describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and related derivatives through oxidation reactions in acetonitrile with potassium persulfate as an oxidant and sulfuric acid as a catalyst. Although the substrate differs slightly, the methodology exemplifies the use of halogenated pyrazole intermediates for further functionalization.
- Oxidation Conditions : Potassium persulfate (1.3 to 1.7 equivalents) in acetonitrile, catalyzed by sulfuric acid.
- Yield : Approximately 75-80%.
- Significance : This oxidation step facilitates the formation of pyrazole-5-carboxylate derivatives that can be further transformed into nitriles.
Cyclization and Functional Group Transformations
The synthesis of pyrazole derivatives often begins with cyclization of hydrazine derivatives and β-ketoesters or β-ketonitriles. For example, phenylhydrazine and methyl acetoacetate undergo cyclization under acidic conditions to form pyrazole cores. Although this example involves phenyl substitution rather than pyrazinyl, the reaction principles apply.
- Cyclization Step : Phenylhydrazine reacts with methyl acetoacetate in C1-C6 fatty alcohol solvents with acid catalysis at elevated temperatures.
- Subsequent Functionalization : Chloride acetylation, substitution with piperazine, and deacetalization steps are used to introduce further substituents.
- Advantages : The method avoids highly toxic reagents and expensive catalysts, is suitable for industrial scale, and yields are high (up to 90% for initial cyclization).
Nucleophilic Substitution and Cross-Coupling
The installation of the pyrazin-2-yl substituent at the 3-position of the pyrazole ring can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These methods allow the replacement of halogen atoms on the pyrazole ring with heteroaryl groups such as pyrazinyl.
- Catalysts : Palladium acetate and other palladium complexes are commonly used.
- Considerations : Although effective, palladium catalysts are expensive, and alternative methods using less costly reagents are preferred for industrial applications.
Conversion of Carboxylate to Carbonitrile
The transformation of pyrazole-5-carboxylate to pyrazole-5-carbonitrile can be performed via dehydration reactions using reagents such as phosphorus oxychloride or Lawesson reagent. These reagents convert carboxylic acid derivatives to nitriles efficiently.
- Phosphorus Oxychloride Method : Treating pyrazole carboxylates with phosphorus oxychloride in polar aprotic solvents (e.g., DMF) under controlled temperature yields the nitrile.
- Yield and Purity : High yields (above 90%) are often reported with appropriate purification steps.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Phenylhydrazine + methyl acetoacetate, acid, C1-C6 fatty alcohol, 70°C | 90 | Cyclization under nitrogen protection |
| Halogenation at C-3 | Bromination or chlorination using NBS or similar | 75-80 | Prepares intermediate for substitution |
| Oxidation to carboxylate | Potassium persulfate, sulfuric acid, acetonitrile | 75-80 | Enables further functional group transformations |
| Substitution with pyrazin-2-yl | Pd-catalyzed cross-coupling or nucleophilic substitution | 70-85 | Introduces heteroaryl substituent |
| Conversion to nitrile | Phosphorus oxychloride in DMF, reflux | >90 | Dehydration of carboxylate to nitrile |
Research Findings and Industrial Relevance
- The use of potassium persulfate as an oxidant in acetonitrile with acid catalysis provides a mild and efficient oxidation step for pyrazole intermediates, suitable for scale-up.
- Avoidance of highly toxic reagents such as tetraphosphorus decasulfide and expensive palladium catalysts is critical for industrial applications, as demonstrated by alternative synthetic routes employing safer reagents and simpler operations.
- The multi-step synthetic route combining cyclization, halogenation, substitution, and dehydration can be optimized to achieve high overall yields and product purity, critical for pharmaceutical intermediates.
- Environmental and safety considerations favor the use of less hazardous reagents and solvents, as well as avoidance of heavy metal catalysts when possible.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
The compound 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable case study involved its use as a potential inhibitor of certain cancer cell lines, demonstrating an IC50 value in the low micromolar range. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung) | 5.2 | Kinase inhibition |
| Study B | MCF7 (breast) | 3.8 | Apoptosis induction |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be developed into a novel antibiotic.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Pesticidal Activity
Research indicates potential applications of this compound in pest control. Field trials have demonstrated its efficacy as an insecticide against common agricultural pests, leading to significant reductions in pest populations.
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
Polymer Additives
The compound has been investigated for use as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental results suggest improvements in tensile strength and thermal degradation temperatures when incorporated into polymer matrices.
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Polypropylene | 30 | 250 |
| Polyvinyl Chloride | 28 | 240 |
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
- Structure : Replaces pyrazine with pyridine at position 3.
- Molecular Weight : 198.22 g/mol (vs. 238.25 g/mol for the target compound) .
- Electronic Effects: Pyridine has one nitrogen atom in the ring, making it less electron-deficient than pyrazine.
- Applications : Pyridine-containing analogs are common in ligand design for catalysis but may exhibit weaker binding to metal centers compared to pyrazine derivatives .
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
- Structure : Ethyl group replaced by difluoromethyl at position 1.
- Impact of Substituents : The difluoromethyl group increases electronegativity and metabolic stability compared to ethyl. Fluorine atoms enhance solubility and resistance to oxidative metabolism.
- Biological Relevance : Fluorinated analogs are prioritized in drug discovery for improved pharmacokinetics, though synthetic complexity may increase .
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Structure : Features a methyl group at position 3 and an oxadiazole-thioacetyl substituent.
- Functional Groups : The oxadiazole ring introduces hydrogen-bond acceptors, while the thioether linker enhances conformational flexibility.
- Physical Properties : Higher melting point (177.8°C vs. unrecorded for the target compound) due to increased crystallinity from the oxadiazole moiety .
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure : Chloroacetyl and phenyl substituents replace pyrazine and ethyl groups.
- Reactivity : The chloroacetyl group enables nucleophilic substitution reactions, making this compound a versatile intermediate.
Key Comparative Data Table
Research Findings and Implications
- Electronic Effects : Pyrazine’s electron-deficient nature enhances interactions with electron-rich biological targets, such as ATP-binding pockets in kinases, compared to pyridine analogs .
- Fluorinated or polar substituents (e.g., oxadiazole) counterbalance this .
- Synthetic Versatility : The nitrile group at position 5 allows further functionalization, such as cyclization to form fused heterocycles, as seen in pyrazolo-pyrimidine derivatives .
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an ethyl group at the first position, a pyrazinyl group at the third position, and a cyano group at the fifth position. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole derivatives against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | |
| Pseudomonas aeruginosa | 200 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines. For instance, similar pyrazole derivatives demonstrated IC50 values as low as 49.85 µM against A549 lung cancer cells, indicating promising anticancer activity .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 49.85 |
| NCI-H460 | 0.07 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation and inflammation pathways, thereby exhibiting both anticancer and anti-inflammatory effects. The exact molecular targets are still under investigation but may involve receptor modulation or enzyme inhibition.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a recent study, researchers synthesized various pyrazole derivatives, including the target compound, and evaluated their antitumor efficacy on A549 cell lines. The study concluded that compounds with specific structural modifications exhibited enhanced apoptosis induction compared to standard treatments .
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The results indicated that modifications in the pyrazole structure could significantly enhance antimicrobial activity, suggesting that further optimization could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization of nitrile-containing precursors with pyrazine derivatives. For example, triazenylpyrazole precursors can undergo azide addition under controlled conditions (0–50°C) using methylene chloride as a solvent and trifluoroacetic acid as a catalyst. Optimizing stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane) and reaction time (16–72 hours) is critical for yields >85% . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Detect aromatic protons (δ 7.20–8.55 ppm) and alkyl groups (e.g., ethyl substituents at δ 1.2–1.5 ppm for CH3).
- 13C NMR : Identify cyano carbons (~112 ppm) and pyrazine/pyrazole ring carbons (137–150 ppm) .
- IR : Confirm nitrile stretches (2242 cm⁻¹) and azide peaks (2138 cm⁻¹) .
- HRMS : Validate molecular formulas (e.g., [M]+ Calcd 238.0961; Found 238.0962) to exclude impurities .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Dry-load flash chromatography using silica gel (cyclohexane/ethyl acetate gradients) is effective for isolating pyrazole-carbonitrile derivatives. Celite-assisted evaporation minimizes loss of volatile intermediates. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., from ethanol/water) may improve purity .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the electronic properties and reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the pyrazole C5 position, facilitating nucleophilic substitutions. Computational studies (DFT) can map charge distribution, while Hammett constants quantify substituent effects. For example, trifluoromethyl groups increase lipophilicity (logP), altering solubility and bioactivity .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .
- Structural Confirmation : Use X-ray crystallography (e.g., monoclinic P21/c space group, β = 114.775°) to verify stereochemistry and tautomeric forms .
- Assay Standardization : Compare IC50 values under identical conditions (pH, temperature) to control for experimental variability .
Q. What computational or crystallographic approaches are used to study the molecular interactions of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths (e.g., C-N = 1.34 Å) and intermolecular interactions (e.g., π-π stacking) to guide SAR studies .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with pyrazine nitrogen atoms .
- MD Simulations : Analyze stability in lipid bilayers or aqueous solutions (AMBER/CHARMM force fields) to predict bioavailability .
Q. How can reaction mechanisms for azide-alkyne cycloadditions involving this compound be elucidated?
- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (15N/13C) to track regioselectivity. For example, monitor Cu(I)-catalyzed "click" reactions via LC-MS to distinguish 1,4- vs. 1,5-triazole products .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
